2-Chloro-4-phenoxyquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-phenoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(17-14)18-10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXHUNCROLIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Phenoxyquinazoline
Nucleophilic Substitution Reactivity at C-2 and C-4 Positions
Quinazolines bearing leaving groups, such as halogens, at the C-2 and C-4 positions are susceptible to nucleophilic attack. thieme-connect.de The pyrimidine (B1678525) ring of the quinazoline (B50416) system is electron-deficient, which facilitates the displacement of these groups by various nucleophiles. thieme-connect.de
Differential Reactivity of Halogen Atoms on the Quinazoline Core
The halogen atoms at the C-2 and C-4 positions of a quinazoline ring exhibit notable differences in reactivity towards nucleophiles. The chlorine atom at the C-4 position is significantly more reactive than the one at the C-2 position. thieme-connect.de This heightened reactivity is attributed to the greater resonance stabilization of the transition state formed during nucleophilic attack at C-4. thieme-connect.de
Studies comparing the reaction of 4-chloroquinazoline (B184009) and 2-chloroquinazoline (B1345744) with piperidine (B6355638) revealed a reactivity ratio of 6500:1 in favor of the 4-chloro isomer. thieme-connect.de This substantial difference in reactivity allows for regioselective substitution reactions, where nucleophiles preferentially attack the C-4 position while leaving the C-2 chloro group intact. thieme-connect.demdpi.com This principle is fundamental in the synthesis of various 2-chloro-4-substituted quinazoline derivatives. mdpi.com
For instance, the synthesis of 2-chloro-4-aminoquinazolines is commonly achieved through the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline (B46505) with a variety of amines, including anilines, benzylamines, and aliphatic amines. mdpi.com Density functional theory (DFT) calculations support these experimental observations, indicating that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher lowest unoccupied molecular orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.gov
Influence of Substituents on Reaction Kinetics and Selectivity
The kinetics and selectivity of nucleophilic substitution reactions on the 2-Chloro-4-phenoxyquinazoline scaffold are influenced by the electronic properties of substituents on both the quinazoline ring and the phenoxy group. Electron-withdrawing groups on the quinazoline ring generally enhance the rate of nucleophilic substitution by further increasing the electrophilicity of the C-2 and C-4 positions. smolecule.com Conversely, electron-donating groups can decrease the reaction rate. nih.gov
The nature of the incoming nucleophile also plays a crucial role. Stronger nucleophiles will react more readily. For example, in the synthesis of 2-amino-4-azido-6,7-dimethoxyquinazolines, more nucleophilic amines like pyrrolidine (B122466) achieved selective C-2 substitution in non-polar solvents, while less nucleophilic amines required a more polar solvent like acetonitrile (B52724) to achieve the same selectivity. beilstein-journals.org
The substitution pattern on the aniline (B41778) moiety in 4-anilino-quinazoline derivatives has been shown to significantly impact their biological activity, which is a direct consequence of the chemical reactivity and resulting molecular structure. nih.gov For example, the presence of bulky halogen atoms on the aniline ring can influence the inhibitory activity towards certain enzymes. nih.gov
Electrophilic Substitution Patterns on the Quinazoline Ring
The quinazoline ring system is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. thieme-connect.dewikipedia.org Electrophilic attack, when it does occur, preferentially takes place on the benzene (B151609) portion of the molecule. wikipedia.orgnih.gov
Theoretical calculations and experimental evidence indicate the following order of reactivity for electrophilic substitution on the quinazoline ring: 8 > 6 > 5 > 7. wikipedia.orgnih.govsemanticscholar.org The pyrimidine ring, particularly positions 2 and 4, is the most deactivated towards electrophiles. nih.govsemanticscholar.org
Nitration is the most well-documented electrophilic substitution reaction for quinazolines. thieme-connect.denih.govsemanticscholar.org Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid results in the formation of 6-nitroquinazoline. nih.govsemanticscholar.org This regioselectivity is consistently observed even with substituted quinazolines. thieme-connect.de Other electrophilic reactions, such as chlorination, sulfonation, and chlorosulfonation, typically require harsh conditions and also yield the 6-substituted product. thieme-connect.de
Rearrangement Reactions and Transformations
Beyond simple substitution reactions, this compound and its derivatives can undergo more complex rearrangement and transformation reactions, including intramolecular shifts and ring-cleavage.
Intramolecular O→N Shift Mechanisms
In certain 4-alkoxyquinazoline derivatives, an intramolecular rearrangement involving the migration of an alkyl group from the oxygen atom at C-4 to the nitrogen atom at N-3 can occur. researchgate.net This process, known as an O→N shift, is particularly relevant for ω-chloroalkoxyquinazolines. researchgate.net
The mechanism of this rearrangement is proposed to proceed through a cyclic 1,3-azaoxonium intermediate. researchgate.net For example, the migration of ω-chloroethyl and ω-chloropropyl groups from the oxygen at C-4 to the nitrogen at N-3 has been shown to occur intramolecularly via five- and six-membered cyclic intermediates, respectively. researchgate.net The stability of these cyclic intermediates influences the feasibility and rate of the rearrangement.
Ring-Cleavage Reactions and Stability Studies
The quinazoline ring, while aromatic, can be susceptible to cleavage under certain conditions. For example, hydrolysis of quinazoline in warm acidic or alkaline solutions can lead to the cleavage of the pyrimidine ring, yielding 2-aminobenzaldehyde (B1207257) (or its self-condensation products), formic acid, and ammonia. wikipedia.org
The stability of substituted quinazolines, including this compound, is influenced by the nature of their substituents. For instance, some 2-styryl-4-aminoquinazoline derivatives have been shown to act as DNA-cleavage agents, suggesting a reactivity that can lead to the breakdown of biological macromolecules. researchgate.net The stability of the quinazoline core is a critical factor in its wide range of biological activities and applications in medicinal chemistry. chemenu.com
Derivatization Strategies and Scaffold Modification of 2 Chloro 4 Phenoxyquinazoline
Modification of the Phenoxy Moiety
The phenoxy group at the C-4 position serves as a common site for initial diversification, allowing for the introduction of a wide array of substituted aromatic and heteroaromatic ring systems through an ether linkage.
The synthesis of 4-aryloxyquinazoline derivatives is often achieved through the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines with appropriately substituted phenols in the presence of a base. nih.gov This method allows for the introduction of various substituents onto the phenoxy ring, thereby modulating the electronic and steric properties of the molecule. An alternative pathway involves the direct formation of these ethers from quinazolin-4(3H)-ones mediated by reagents like hexachlorocyclotriphosphazene (HCCP). nih.gov This approach circumvents the need for harsh chlorinating agents like POCl₃ or SOCl₂. nih.gov
Examples of such modifications include the synthesis of quinazolines bearing chlorophenoxy groups. The reaction of the corresponding quinazolinone precursor with HCCP and a substituted phenol (B47542), such as 2-chlorophenol (B165306) or 4-chlorophenol, yields the desired 4-aryloxyquinazoline derivatives. nih.gov
| Compound | Substituent on Phenoxy Group | Yield | Melting Point (°C) |
| 4-(2-Chlorophenoxy)quinazoline | 2-Chloro | 73% | 118–119 |
| 4-(4-Chlorophenoxy)quinazoline | 4-Chloro | 81% | 134–136 |
Table 1: Examples of 2-H-4-(substituted-aryloxy)quinazoline derivatives synthesized via an HCCP-mediated reaction. Data sourced from nih.gov.
A 4-phenoxy substitution on a 6,7-dimethoxyquinazoline (B1622564) core has also been selected to maximize affinity towards certain biological targets by providing a favorable angle for binding. nih.gov
The scope of modification extends to the replacement of the phenyl ring with various heteroaromatic systems. Patent literature describes quinazoline (B50416) derivatives where the C-4 substituent can be a group containing an optionally substituted pyridone or another 5- or 6-membered aromatic heterocyclic group with one to three heteroatoms (O, N, S). google.com The synthesis of these heteroaryloxy analogues generally follows similar principles to the aryloxy derivatives, involving the coupling of a 4-chloroquinazoline (B184009) intermediate with a suitable heteroaryl alcohol (e.g., a hydroxypyridine).
Functionalization at the C-2 Position
The chlorine atom at the C-2 position is another key handle for derivatization, although its reactivity is notably different from that of a chlorine atom at the C-4 position.
In 2,4-dichloroquinazolines, the chlorine atom at C-4 is significantly more reactive towards nucleophilic substitution than the one at C-2. thieme-connect.de This differential reactivity allows for selective substitution at C-4 while leaving the C-2 position intact. thieme-connect.demdpi.com Once the C-4 position is functionalized, as in 2-chloro-4-phenoxyquinazoline, the C-2 chlorine becomes the primary site for subsequent nucleophilic attack.
A variety of nucleophiles can displace the C-2 chlorine, including amines, alkoxides, and thiolates. For example, this compound can be reacted with piperazine (B1678402) derivatives to yield 2-piperazinyl-4-phenoxyquinazolines. This sequential nucleophilic substitution is a common strategy for building complex quinazoline-based molecules. vulcanchem.com The reaction of 2-chloro-4-anilino-quinazoline derivatives with various nucleophiles has also been explored to synthesize compounds with potential biological activity. nih.gov
| Starting Material | Nucleophile | Product |
| This compound | 1-Propylpiperazine | 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline |
Table 2: Example of nucleophilic displacement at the C-2 position. Data sourced from vulcanchem.com.
Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, and these have been applied to the quinazoline scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are versatile methods for attaching new carbon-based groups to the C-2 position. nih.govorganic-chemistry.org
These reactions typically involve the coupling of the 2-chloroquinazoline (B1345744) derivative with an organometallic reagent, such as an organoboron compound (in Suzuki coupling) or a terminal alkyne (in Sonogashira coupling), in the presence of a palladium catalyst and a base. nih.govmdpi.com While the C-Cl bond is generally less reactive than corresponding C-Br or C-I bonds, suitable catalyst systems can effectively promote C-C bond formation. This methodology allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups at the C-2 position, significantly expanding the chemical space accessible from the this compound intermediate. tcichemicals.com
Substituent Introduction at the Benzo Ring (C-5, C-6, C-7, C-8)
Functionalization of the benzene (B151609) portion of the quinazoline ring is commonly achieved either by starting with a pre-functionalized anthranilic acid derivative or by performing electrophilic aromatic substitution on the assembled quinazoline core.
Electrophilic substitution reactions on the quinazoline ring, such as nitration, halogenation, and sulfonation, generally occur on the benzo portion. thieme-connect.de For many 2- and 4-substituted quinazolines, nitration preferentially yields the 6-nitro derivative. thieme-connect.de Similarly, chlorination and sulfonation have been reported to introduce substituents at the C-6 position. thieme-connect.de
A more common and controlled method for introducing substituents at positions C-5, C-6, C-7, or C-8 is to begin the synthesis with a substituted anthranilic acid. This approach has been used to create a wide variety of derivatives. For instance, 6,7-dimethoxy-substituted quinazolines, which are prevalent in many biologically active compounds, are synthesized from 4,5-dimethoxyanthranilic acid. nih.govresearchgate.netdoi.org Other examples found in the literature include quinazolines with chloro groups at the C-6 or C-7 positions, which are prepared from the corresponding chloroanthranilic acids. nih.gov This precursor-based strategy provides unambiguous control over the position of the substituents on the benzo ring.
| Compound Name | Benzo Ring Substituent | Position(s) |
| 6-Chloro-4-phenoxyquinazoline | Chloro | C-6 |
| 7-Chloro-4-phenoxyquinazoline | Chloro | C-7 |
| 6,7-Dimethoxy-4-phenoxyquinazoline derivative | Methoxy (B1213986) | C-6, C-7 |
Table 3: Examples of substituents introduced on the benzo ring of the 4-phenoxyquinazoline (B3048288) scaffold. Data sourced from nih.govnih.gov.
Hybridization of the Quinazoline Core with Other Heterocyclic Systems
Molecular hybridization is a prominent strategy in medicinal chemistry that involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to develop novel compounds with potentially enhanced biological activity, improved selectivity, or a dual mode of action. The quinazoline scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery. Hybridizing the quinazoline core with other heterocyclic systems is a key derivatization strategy to explore new chemical space and generate molecules with diverse therapeutic applications.
The compound this compound serves as a versatile intermediate for such hybridization strategies. The reactivity of the quinazoline ring system, particularly at the C2 and C4 positions, allows for facile derivatization. In 2,4-dichloroquinazoline (B46505), the chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the one at C2. thieme-connect.denih.gov Consequently, in this compound, where the C4 position is occupied by a phenoxy group, the remaining chlorine atom at the C2 position becomes the primary site for modification. This allows for the regioselective introduction of various heterocyclic moieties through several synthetic methodologies.
The principal strategies for hybridizing the this compound core include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods enable the formation of C-N, C-S, or C-C bonds, effectively linking the quinazoline core to a wide array of other heterocyclic rings.
Hybridization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinazoline ring facilitates nucleophilic aromatic substitution, making the C2-chloro group an excellent leaving group. This allows for the direct attachment of various heterocyclic nucleophiles.
N-Nucleophiles: Nitrogen-containing heterocycles that possess an available N-H group, such as pyrazoles, imidazoles, and triazoles, can act as potent nucleophiles. The reaction typically proceeds in the presence of a base (e.g., K2CO3, NaH, Et3N) which deprotonates the heterocycle to generate a more reactive anionic nucleophile. This anion then displaces the chloride at the C2 position of the quinazoline ring to form a C-N linked hybrid molecule. While direct examples starting from this compound are specific, the reaction of 2,4-dichloroquinazolines with amines to selectively form 2-chloro-4-aminoquinazolines demonstrates the high reactivity of these positions. nih.govresearchgate.net
S-Nucleophiles: Similarly, heterocyclic thiols (mercapto-heterocycles) are effective S-nucleophiles for this transformation. For instance, derivatives like 1,3,4-thiadiazole-2-thiol (B7761032) or 4-methyl-4H-1,2,4-triazole-3-thiol can be deprotonated with a base to form a thiolate anion. nih.gov This thiolate subsequently attacks the C2 position of this compound, displacing the chloride and forming a stable thioether linkage. This strategy has been used to create quinazoline-triazole hybrids. nih.gov
| Quinazoline Precursor | Heterocyclic Nucleophile | Reaction Conditions | Hybrid Product Structure | Reference |
|---|---|---|---|---|
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline (B41778) Derivatives | Isopropanol, Reflux | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines | researchgate.net |
| 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide | 4-methyl-4H-1,2,4-triazole-3-thiol | K2CO3, Dry Acetone, Reflux | 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide | nih.gov |
| 2-chloro-4-sulfonylquinazoline | Sodium Azide (NaN3) | MeCN, Reflux | 4-azido-2-sulfonylquinazoline | beilstein-journals.org |
Hybridization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is highly effective for hybridizing heterocyclic systems. nih.govorganic-chemistry.orgresearchgate.net
This strategy involves the reaction of this compound (as the halide partner) with a heterocyclic boronic acid or a corresponding boronate ester. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., PPh3, XPhos). nih.govorganic-chemistry.org A base, such as K2CO3, K3PO4, or Cs2CO3, is required to activate the boronic acid for the transmetalation step in the catalytic cycle. organic-chemistry.org
This methodology allows for the formation of a direct C-C bond between the C2 of the quinazoline core and a carbon atom of another heterocycle, such as pyridine, pyrazole, indole, or thiophene. The versatility of the Suzuki coupling stems from the commercial availability of a vast array of heterocyclic boronic acids and the reaction's tolerance for a wide range of functional groups. nih.govnih.gov This enables the synthesis of a diverse library of C2-heteroaryl-4-phenoxyquinazoline hybrids.
| Halide Partner | Heterocyclic Boronic Acid | Catalyst/Ligand/Base | Hybrid Product Structure | Reference |
|---|---|---|---|---|
| 3-chloroindazole | 5-indole boronic acid | Pd source (2 mol%), Ligand (3 mol%), K3PO4 | 3-(1H-indol-5-yl)-1H-indazole | nih.gov |
| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)2 (ligand-free) | 3,5-dichloro-2-arylpyridines | researchgate.net |
| Chloropyridines/quinolines | Aryl/pyridine/indoleboronic acids | [Na2PdCl4]/phosphine ligand | Aryl/heteroaryl substituted pyridines/quinolines | nih.gov |
Structure Activity Relationship Sar Methodologies and Principles for 2 Chloro 4 Phenoxyquinazoline Analogs
Systematic Structural Variations and Their Impact on Molecular Recognition
Systematic structural variation is a cornerstone of drug discovery, providing insight into how different parts of a molecule, or pharmacophores, interact with a biological target. For analogs of 2-chloro-4-phenoxyquinazoline, modifications are typically explored at three primary locations: the quinazoline (B50416) core itself, the substituent at position 2, and the phenoxy group at position 4.
Modifications at the 2-Position: The chlorine atom at the 2-position is a versatile synthetic handle, often replaced with various amine-containing groups to explore new interactions within a target's binding pocket. For instance, in the development of inhibitors for KRAS G12C, replacing the chloro group with different substituents was found to be critical. Structural studies revealed that substituents at the 2-position can form key interactions that enhance both potency and selectivity. elsevierpure.com Similarly, in the design of anti-coronavirus agents, 2-chloro-4(3H)-quinazolinones were reacted with a variety of anilines to produce 2-amino-quinazolin-4(3H)-ones, demonstrating that the nature of the substituent at this position drastically alters antiviral activity. nih.gov
Modifications at the 4-Position: The phenoxy group at position 4 is crucial for the activity of many quinazoline derivatives. The oxygen atom can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions. Replacing the phenoxy moiety with anilino groups (forming 4-anilinoquinazolines) has been a particularly fruitful strategy for developing kinase inhibitors. nih.gov For example, in a series of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) dual inhibitors, the aniline (B41778) moiety at the 4-position was essential for activity, with specific substitutions on the aniline ring fine-tuning the inhibitory profile. nih.gov
Modifications on the Quinazoline Core: Substitutions on the benzene (B151609) ring of the quinazoline nucleus (positions 5, 6, 7, and 8) are used to modulate the electronic properties of the ring system and to explore additional binding interactions. In the context of EGFR inhibitors, the addition of two morpholine (B109124) alkoxy substituents at positions 6 and 7 of the quinazoline core led to a different binding mode compared to the drug lapatinib, highlighting the importance of these positions for molecular recognition. nih.gov Adding an amide substituent to the 7-position of the quinazoline scaffold in KRAS G12C inhibitors was shown to allow for additional interactions, significantly increasing labeling efficiency and potency. elsevierpure.com
These systematic variations allow researchers to build a comprehensive map of the target's binding site, identifying regions that are sensitive to steric bulk, electronic changes, and hydrogen bonding capacity, thereby guiding the design of more effective molecules.
Analysis of Substituent Effects on General Molecular Potency
The electronic and steric properties of substituents added to the this compound framework have a profound impact on molecular potency. By analyzing these effects, general principles for optimizing biological activity can be derived.
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can significantly influence binding affinity. In a series of 2-aryl-4-substituted quinazolines designed as EGFR inhibitors, placing electron-withdrawing groups (EWGs) such as -Cl, -Br, and -F on the phenyl ring at the 4-position resulted in higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. nih.gov Conversely, in another study on quinoxaline (B1680401) derivatives, it was found that electron-releasing methoxy (B1213986) (-OCH₃) groups were essential for anticancer activity, while substitution with an electron-withdrawing fluorine (F) atom decreased activity. mdpi.com This demonstrates that the optimal electronic properties are highly target-dependent.
Halogen Substituents: Halogens are frequently used in drug design due to their ability to modulate lipophilicity and form specific halogen bonds. In a series of phenylamino (B1219803) quinazolinone derivatives designed as tyrosinase inhibitors, the position of a chlorine atom on the phenyl ring was critical. A chlorine at the meta-position (compound 9c) greatly increased inhibition (57.89 ± 3.60%) compared to the unsubstituted compound (26.13 ± 5.03%). nih.gov However, adding more chlorine atoms did not necessarily improve potency. nih.gov For anti-SARS-CoV-2 agents, a similar trend was observed where aniline substituents with fluorine or chlorine atoms at the meta-positions (e.g., 3,5-difluoroaniline (B1215098) or 3,5-dichloroaniline) resulted in highly potent compounds. nih.gov
The table below summarizes the effect of various substituents on the activity of quinazoline analogs against different targets.
| Scaffold | Target | Substituent & Position | Effect on Potency |
| Phenylamino Quinazolinone | Tyrosinase | Unsubstituted Phenyl | 26.13% inhibition |
| Phenylamino Quinazolinone | Tyrosinase | meta-Chlorophenyl | 57.89% inhibition |
| Phenylamino Quinazolinone | Tyrosinase | 2,4-Dichlorophenyl | 29.38% inhibition |
| 2-Amino-quinazolin-4(3H)-one | SARS-CoV-2 | meta-Fluoroaniline | Good (IC₅₀ = 1.4 µM) |
| 2-Amino-quinazolin-4(3H)-one | SARS-CoV-2 | 3,5-Difluoroaniline | High (IC₅₀ = 0.24 µM) |
| 2-Amino-quinazolin-4(3H)-one | SARS-CoV-2 | 3,5-Dichloroaniline | High (IC₅₀ = 0.23 µM) |
Data sourced from multiple studies. nih.govnih.gov
Steric Effects: The size and shape of substituents can also play a critical role. In the development of dual EGFR/HER2 inhibitors, it was found that the optimal length of a carbon chain linker was four atoms, suggesting a specific spatial requirement for effective binding. nih.gov These findings underscore the importance of a detailed analysis of substituent effects to rationally design potent molecules based on the this compound template.
Conformational Analysis and its Relevance to Structural Activity
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For analogs of this compound, the relative orientation of the phenoxy group (or its replacement) with respect to the quinazoline core is a critical determinant of biological activity.
The flexibility of the molecule, particularly the rotation around the ether linkage in the 4-phenoxy group or the amine linkage in 4-anilino analogs, allows the molecule to adopt a specific low-energy conformation that is optimal for fitting into the target's binding site. This "bioactive conformation" is essential for molecular recognition.
Molecular modeling and X-ray crystallography studies have shown that substituents on the quinazoline scaffold can influence the preferred conformation. For example, structural studies of quinazoline-based KRAS G12C inhibitors have revealed a novel conformation of the "Switch II Pocket" (SIIP), which is induced by the binding of the inhibitor. elsevierpure.com The ability of the quinazoline analog to stabilize this specific protein conformation is key to its inhibitory effect.
In kinase inhibitors, the planarity or twist between the quinazoline core and the group at the 4-position can determine which specific interactions are possible. A slight twist might be necessary to position a substituent for a crucial hydrogen bond with an amino acid residue like Lys745, as observed in some EGFR inhibitors. nih.gov Therefore, understanding the conformational preferences of these analogs is vital for designing molecules that can readily adopt the necessary bioactive shape for high-affinity binding.
Pharmacophore Modeling and Design Principles
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogs, several key pharmacophoric features have been identified through extensive SAR and structural studies.
A general pharmacophore model for quinazoline-based inhibitors often includes:
A Heterocyclic Core: The quinazoline ring system acts as a rigid scaffold, correctly positioning the other pharmacophoric elements. The nitrogen atoms within this ring can act as hydrogen bond acceptors.
A Hydrogen Bond Donor/Acceptor at Position 4: In 4-anilinoquinazolines, the N-H group is a critical hydrogen bond donor. In 4-phenoxyquinazolines, the ether oxygen can serve as a hydrogen bond acceptor. Docking studies have shown the importance of a hydrogen bond donor at the para-position of the aniline moiety for interaction with conserved glutamate (B1630785) and aspartate residues in EGFR and VEGFR-2 binding sites. nih.gov
A Hydrophobic/Aromatic Region: The phenoxy or anilino group at the 4-position typically occupies a hydrophobic pocket in the target protein, engaging in favorable van der Waals and aromatic interactions.
Substituent-Specific Interaction Points: Additional groups on the quinazoline core or the C4-substituent provide further points for interaction. For example, in KRAS G12C inhibitors, substituents at the 2- and 7-positions were found to make key interactions that significantly increased potency and selectivity. elsevierpure.com
The design of novel analogs often follows a molecular hybridization approach, which involves fusing the pharmacophore structures of known active compounds. mdpi.com By understanding the key pharmacophoric features, medicinal chemists can rationally design new molecules based on the this compound scaffold with a higher probability of success. This principle has been successfully applied to develop a wide range of potent and selective inhibitors for various biological targets.
Computational Chemistry and Theoretical Studies on 2 Chloro 4 Phenoxyquinazoline and Derivatives
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a biological target, such as a protein or nucleic acid. For derivatives of the 2-chloro-4-phenoxyquinazoline scaffold, docking studies have been pivotal in identifying potential biological targets and elucidating the structural basis of their activity.
Research has shown that quinazoline (B50416) derivatives can interact with a multitude of biological targets implicated in diseases like cancer. Molecular docking simulations have been employed to predict the binding of these compounds to the active sites of key proteins. For instance, studies on related 4-anilinoquinazoline (B1210976) derivatives have explored their interactions with the ATP-binding sites of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.gov These simulations often reveal crucial hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-protein complex.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule ligand is then flexibly docked into a defined binding pocket. A scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol, with more negative values indicating stronger binding.
For example, docking studies of 2-chloro-4-anilinoquinazoline derivatives have identified potential interactions with amino acid residues in the active sites of EGFR and VEGFR-2. rsc.orgnih.gov Similarly, other quinazoline analogs have been docked against tubulin at the colchicine (B1669291) binding site, suggesting a mechanism of action related to microtubule depolymerization. nih.gov The results from these simulations, such as predicted binding energies and key intermolecular interactions, are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent inhibitors.
| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| 4-Anilinoquinazolines | EGFR | -6.39 to -9.83 | Met769 |
| 4-Anilinoquinazolines | VEGFR-2 | -8.24 | Cys919, Asp1046 |
| 2-Substituted Quinazolines | Tubulin (Colchicine site) | -8.06 to -9.83 | Lysβ254, Lysβ352, Valα181 nih.gov |
| Pyrimidodiazepines | DNA | -7.15 | - |
Note: The data presented are illustrative examples from various studies on quinazoline derivatives and are intended to show the application of molecular docking. Specific values can vary based on the exact ligand structure, software, and protocol used.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distributions, and reaction energetics, which are fundamental to understanding a compound's chemical behavior.
For this compound, DFT calculations can elucidate the reactivity of the quinazoline ring, especially the C2 and C4 positions. The chlorine atom at the C2 position and the phenoxy group at the C4 position are susceptible to nucleophilic substitution, a common strategy for synthesizing diverse libraries of quinazoline derivatives. Theoretical studies on the parent 2,4-dichloroquinazoline (B46505) scaffold have shown that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) and is thus more electrophilic and susceptible to nucleophilic attack than the C2 position. mdpi.com This theoretical finding explains the experimentally observed regioselectivity in substitution reactions. mdpi.com
Key parameters derived from quantum chemical calculations include:
EHOMO (Highest Occupied Molecular Orbital Energy): Relates to the ability of a molecule to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor.
ELUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the ability of a molecule to accept electrons. A lower ELUMO value indicates a greater propensity to act as an electron acceptor.
Energy Gap (ΔE = ELUMO – EHOMO): This value is an indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
Atomic Charges: Calculation of the charge distribution across the molecule helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. mdpi.com
These calculations are not only crucial for predicting chemical reactivity in synthesis but also for developing Quantitative Structure-Activity Relationship (QSAR) models, where electronic descriptors like EHOMO, ELUMO, and atomic charges are correlated with biological activity. researchgate.net
| Parameter | Description | Relevance to this compound |
| EHOMO | Energy of the highest occupied molecular orbital | Indicates the molecule's capacity to donate electrons in chemical reactions or charge-transfer interactions. |
| ELUMO | Energy of the lowest unoccupied molecular orbital | Indicates the molecule's ability to accept electrons; crucial for predicting sites of nucleophilic attack (e.g., C2 and C4 positions). mdpi.com |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Atomic Charges | Distribution of electron density on each atom | Helps identify electrophilic centers (like C2 and C4) and predict their susceptibility to nucleophiles. mdpi.com |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This method is essential for assessing the stability of the binding pose predicted by docking and for understanding the flexibility of both the ligand and the protein.
In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment, usually a box of water molecules with ions to mimic physiological salt concentrations. nih.govnih.gov The forces between all atoms are calculated using a force field (e.g., OPLS), and Newton's equations of motion are solved to track the trajectory of each atom over a set period, often on the nanosecond scale. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial docked position over time. A stable, low-fluctuation RMSD value suggests that the complex is in a stable conformation. nih.gov
Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual amino acid residues or ligand atoms. It helps identify flexible regions of the protein and parts of the ligand that are less constrained in the binding pocket.
Protein-Ligand Interactions: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking. An interaction that is maintained throughout the simulation is considered more significant for stable binding.
For quinazoline derivatives, MD simulations have been used to validate docking results by confirming that the ligand remains stably bound within the target's active site throughout the simulation period. nih.govmdpi.com For example, a 100-nanosecond MD simulation can show that a quinazoline-based inhibitor forms a stable complex with its target protein, with the RMSD of the complex reaching a plateau, indicating equilibrium. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.
The development of a QSAR model involves several steps:
Data Set Collection: A series of structurally related compounds (like this compound derivatives) with experimentally measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov
For quinazoline derivatives, QSAR studies have successfully correlated properties like atomic net charges and orbital energies (EHOMO, ELUMO) with anticancer activity. researchgate.net For example, a QSAR equation might reveal that increasing the positive charge on certain atoms of the quinazoline ring and increasing the EHOMO value leads to higher potency. researchgate.net Such models provide valuable insights into the SAR of the compound series and offer clear guidance for structural modifications to enhance activity. nih.gov
In Silico Prediction of Molecular Properties relevant to Research Design
In the early stages of drug discovery, it is crucial to assess not only the potential efficacy of a compound but also its drug-like properties. Poor pharmacokinetic properties, such as low absorption or high toxicity, are a major cause of failure in later stages of drug development. In silico prediction of these properties allows for the early filtering and prioritization of compounds, saving time and resources.
The most common set of predicted properties is ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Various computational models and software tools are available to predict these characteristics based on a molecule's structure.
Key predicted properties include:
Lipinski's Rule of Five: This is a set of guidelines used to evaluate the drug-likeness of a compound and its potential for oral bioavailability. The rules state that an orally active drug generally has: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. japsonline.com
Aqueous Solubility: Predicts how well a compound dissolves in water, which is critical for absorption.
Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound is likely to cross the BBB, which is important for drugs targeting the central nervous system.
CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if a compound is likely to inhibit key metabolic enzymes like Cytochrome P450. nih.gov
Toxicity Prediction: Various models can predict potential toxicities, such as mutagenicity or cardiotoxicity.
For new this compound derivatives, these in silico tools are used to quickly assess their potential as drug candidates before they are synthesized. ekb.egnih.gov Compounds that are predicted to have poor ADMET profiles or violate Lipinski's rules may be deprioritized or redesigned to improve their properties. ekb.eg This computational pre-screening is an integral part of modern medicinal chemistry research.
Role of 2 Chloro 4 Phenoxyquinazoline As a Key Synthetic Intermediate
Precursor for Diversified Quinazoline (B50416) Libraries
The primary role of 2-Chloro-4-phenoxyquinazoline in modern drug discovery and chemical biology is as a foundational building block for the creation of diversified chemical libraries. A chemical library is a collection of distinct compounds that can be screened for biological activity, and intermediates like this compound are ideal for this purpose through a process known as parallel synthesis.
The synthetic strategy hinges on the reactivity of the chlorine atom at the C2 position of the quinazoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. By reacting this compound with a large set of different nucleophiles, a library of 2-substituted-4-phenoxyquinazolines can be rapidly and efficiently generated. Amines are the most common class of nucleophiles used in this context, leading to the formation of 2-aminoquinazoline (B112073) derivatives, a class of compounds with well-documented pharmacological importance. researchgate.net
The general reaction scheme involves the displacement of the C2-chloride by a primary or secondary amine, typically facilitated by a base in a suitable solvent. This approach allows for the introduction of a wide variety of functional groups and structural motifs at the 2-position, systematically modifying the steric and electronic properties of the final compounds.
Table 1: Representative Examples for a Diversified Library from this compound
This interactive table illustrates a virtual library of compounds synthesized from this compound via nucleophilic substitution with various amines.
| Entry | Amine Nucleophile | Product Structure | Resulting C2-Substituent |
| 1 | Aniline (B41778) | N-phenylamino | |
| 2 | Morpholine (B109124) | Morpholin-4-yl | |
| 3 | Benzylamine | N-benzylamino | |
| 4 | Cyclohexylamine | N-cyclohexylamino | |
| 5 | 4-Fluoroaniline | N-(4-fluorophenyl)amino |
This strategy is analogous to the well-established synthesis of 2,4-diaminoquinazoline libraries from 2,4-dichloroquinazoline (B46505) precursors. mdpi.comnih.gov In those cases, the greater reactivity of the C4-chloro group allows for selective initial substitution, followed by a second substitution at the C2 position. mdpi.com In the case of this compound, the C4 position is already occupied, focusing all subsequent reactions on the C2 position and enabling the straightforward construction of diverse 2-substituted libraries.
Building Block in Multi-Step Organic Syntheses
Beyond its use in generating large libraries, this compound is a crucial building block in more complex, multi-step organic syntheses aimed at producing a single, highly specific target molecule. Many potent biological agents, particularly kinase inhibitors, are based on the quinazoline framework, and their synthesis often involves the sequential and controlled modification of a pre-formed quinazoline core. nih.govmdpi.com
In this context, the C2-chloro group serves as a key functional handle for introducing specific fragments required for biological activity. For example, in the synthesis of targeted anticancer agents, a particular arylamino group might be introduced at the C2 position to interact with the ATP-binding site of a target kinase. mdpi.com
A representative multi-step synthesis could involve the following steps:
Nucleophilic Substitution: Reaction of this compound with a carefully chosen amine (e.g., 3-ethynylaniline) to install a key pharmacophore at the C2 position.
Further Functionalization: The newly introduced substituent can then be further modified. For instance, the terminal alkyne of the 3-ethynylanilino group could undergo a Sonogashira coupling or a "click" reaction to attach another molecular fragment, extending the molecule into another pocket of the enzyme's active site.
This stepwise approach provides chemists with a high degree of control over the final structure. The reliability of the initial nucleophilic substitution on the 2-chloro position makes it a robust starting point for longer synthetic campaigns. This is analogous to syntheses starting from other chloroquinazolines, such as 2,4-dichloro-6,7-dimethoxyquinazoline, which is used to produce novel anti-inflammatory agents through substitution of the chloro groups. The phenoxy group at the C4 position in this compound provides a different substitution pattern, leading to final compounds with distinct properties and potential biological targets.
Strategic Intermediate for Analog Generation in Chemical Research
In chemical and medicinal chemistry research, the goal is often not just to synthesize one compound, but to generate a series of related analogs to probe structure-activity relationships (SAR). SAR studies are essential for optimizing a "hit" compound from a screening campaign into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. This compound is a strategic intermediate for this purpose because it offers multiple, independent points for molecular diversification.
The generation of analogs can be systematically planned around three key structural components of the molecule:
The C2-Position: As discussed, the reactive chloro group is the most direct handle for creating analogs. A series of compounds can be made by introducing different amines, alcohols, or thiols to explore how substituents at this position affect biological activity.
The C4-Phenoxy Group: The phenoxy moiety itself can be varied. By starting the initial synthesis with different substituted phenols (e.g., 4-fluorophenol, 3-methoxyphenol), a range of 2-chloro-4-(substituted-phenoxy)quinazoline intermediates can be created. Each of these can then be used to generate its own library of C2-substituted analogs. This allows researchers to explore the SAR of the C4-region of the molecule.
The Quinazoline Core: The core quinazoline ring can also be modified. The synthesis of the initial quinazoline scaffold typically starts from an anthranilic acid derivative. By using substituted anthranilic acids (e.g., 6-fluoroanthranilic acid), one can introduce substituents onto the benzene (B151609) portion of the quinazoline ring system.
This multi-faceted approach allows for a thorough exploration of the chemical space around the 4-phenoxyquinazoline (B3048288) scaffold. The reliability and predictability of the reactions involving the C2-chloro group make this compound a highly efficient tool for generating the specific, targeted sets of molecules needed to advance a drug discovery project.
Table 2: Points of Diversification for Analog Generation
| Structural Position | Intermediate | Modification Strategy | Purpose in Analog Generation |
| C2 | This compound | Nucleophilic substitution with various amines, thiols, alcohols. | Explore Structure-Activity Relationship (SAR) at the primary vector of diversity. |
| C4 | 2,4-Dichloroquinazoline + Substituted Phenols | Use of diverse phenols (e.g., cresol, halophenols) to create different C4-O-Aryl intermediates. | Probe the importance of the phenoxy group and its substituents for target binding or properties. |
| Core | Substituted Anthranilic Acids | Begin the entire synthesis with modified anthranilic acids (e.g., fluoro-, methoxy-substituted). | Modify the core scaffold to improve physicochemical properties or introduce new interactions. |
Future Research Directions and Unexplored Avenues for 2 Chloro 4 Phenoxyquinazoline
Development of Novel and Efficient Synthetic Routes
The classical synthesis of chloro-substituted quinazolines often involves multi-step procedures that can be resource-intensive and may utilize harsh reagents like phosphorus oxychloride (POCl₃). Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.
Key areas for exploration include:
One-Pot Syntheses: Designing convergent, one-pot reactions that combine multiple synthetic steps without isolating intermediates would significantly improve efficiency. This could involve, for example, the in-situ generation of a dichlorinated quinazoline (B50416) intermediate followed immediately by a selective phenoxylation reaction.
Catalyst-Free and Green Chemistry Approaches: Research into solvent-free reactions or the use of greener solvents (e.g., water, ionic liquids) is a critical avenue. nih.gov Methodologies like microwave-assisted synthesis could accelerate reaction times and improve yields, offering a more sustainable alternative to conventional refluxing methods. nih.gov The development of catalyst-free methods, which rely on optimizing conditions like temperature and solvent choice, represents a significant advance in simplifying synthesis and reducing chemical waste. africaresearchconnects.com
Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Novel Starting Materials: Exploration of alternative starting materials to the commonly used 2-amino-benzoic acid derivatives could open up new synthetic pathways and allow for the introduction of diverse functional groups at different positions on the quinazoline core.
| Synthetic Strategy | Potential Advantages | Research Focus |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, higher overall yield. | Development of tandem or domino reaction sequences. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. nih.gov | Optimization of reaction conditions for phenoxylation and other substitutions. |
| Flow Chemistry | Enhanced safety, precise control, scalability, and reproducibility. | Adaptation of existing batch syntheses to continuous flow systems. |
| Catalyst-Free Methods | Reduced cost, simplified purification, lower environmental impact. africaresearchconnects.com | Systematic optimization of solvent and temperature for nucleophilic substitution. |
Exploration of Unique Reactivity Profiles
The reactivity of 2-Chloro-4-phenoxyquinazoline is primarily dictated by the electrophilic nature of the carbon atoms at the C2 and C4 positions. The C2-Cl bond is particularly susceptible to nucleophilic aromatic substitution. However, a comprehensive exploration of its reactivity is still needed.
Future research should investigate:
Selective Functionalization: A key challenge is the selective functionalization at the C2 position without disturbing the C4-phenoxy linkage. Research into chemoselective reactions that can differentiate between these two sites is crucial. While the C2-Cl bond is generally more reactive towards nucleophiles, exploring conditions that could favor reaction at other sites, such as C-H activation on the benzene (B151609) or phenoxy rings, would be highly valuable.
Transition-Metal Catalyzed Cross-Coupling: Moving beyond traditional nucleophilic substitution, the use of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could enable the direct formation of carbon-carbon and carbon-heteroatom bonds at the C2 position. This would vastly expand the diversity of accessible derivatives.
Photoredox and Electrochemical Catalysis: These modern synthetic tools could unlock novel reaction pathways that are not accessible through traditional thermal methods. For instance, radical-based reactions initiated by light or electricity could lead to the formation of unique and complex derivatives.
Reactivity of the Phenoxy Group: While often considered a stable substituent, the phenoxy group itself could be a target for modification. Research into ortho-lithiation or other directed metalation reactions on the phenoxy ring could allow for further derivatization, creating highly complex, three-dimensional structures.
Advanced Derivatization for Complex Molecular Architectures
This compound is an ideal scaffold for applying molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. researchgate.net
Promising avenues for advanced derivatization include:
Synthesis of Hybrid Molecules: The reactive C2-Cl bond can be used as an anchor point to attach other biologically active heterocycles. For example, reacting the scaffold with amino-substituted triazoles, thiazolidinones, or benzimidazoles could yield novel hybrid compounds for biological screening. researchgate.netmdpi.com
Development of Macrocycles: By synthesizing derivatives of this compound bearing a long chain with a reactive terminus on the phenoxy group, intramolecular reactions could be employed to generate novel quinazoline-containing macrocycles.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex molecules already containing the 2-phenoxyquinazoline core would be highly valuable in drug discovery programs. This allows for the rapid generation of a library of analogues from a common advanced intermediate.
Dendrimer and Polymer Synthesis: The scaffold could serve as a branching point or a core unit for the synthesis of dendrimers or as a monomer for incorporation into functional polymers, opening applications in materials science.
Integrated Computational and Experimental Approaches for Structure-Function Understanding
The integration of computational chemistry with experimental synthesis and testing can accelerate the discovery process and provide deep insights into the properties of this compound derivatives.
Future efforts should focus on:
Predictive Reactivity Models: Using computational tools like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. researchgate.net This can guide the design of experiments, saving time and resources by identifying the most promising reaction conditions before they are attempted in the lab.
In Silico Drug Design: For medicinal chemistry applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed. researchgate.net These methods can predict how well a designed derivative will bind to a specific biological target (e.g., an enzyme or receptor), allowing for the rational design of more potent and selective compounds.
Pharmacokinetic Property Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. This allows chemists to prioritize the synthesis of derivatives that are more likely to have favorable drug-like properties.
Spectroscopic Analysis Correlation: DFT and other methods can be used to calculate and predict spectroscopic data (e.g., NMR, IR). Comparing these theoretical predictions with experimental data can provide unambiguous confirmation of a molecule's structure.
| Computational Method | Application in Research | Potential Outcome |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting reactivity, calculating spectroscopic data. researchgate.net | More efficient and predictable synthetic routes; accurate structure confirmation. |
| Molecular Docking | Simulating the binding of derivatives to biological targets. | Rational design of compounds with higher potency and selectivity. |
| QSAR | Correlating chemical structure with biological activity. | Identifying key structural features required for a desired biological effect. |
| ADME Modeling | Predicting pharmacokinetic properties of virtual compounds. | Prioritization of synthetic targets with better drug-like potential. |
Q & A
Basic: What are the standard synthetic routes for 2-Chloro-4-phenoxyquinazoline, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinazoline core. For example, substituting a leaving group (e.g., chlorine) at the 4-position with phenoxy groups under basic conditions (e.g., K2CO3 in DMF) . Optimization may include:
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) can enhance phenoxide ion nucleophilicity in biphasic systems.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DCM/hexane) improves purity .
Advanced: How can computational methods like density functional theory (DFT) aid in predicting the reactivity of this compound in medicinal chemistry?
Methodological Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electronic properties critical for drug design:
- Frontier molecular orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .
- Molecular docking : Simulate interactions with biological targets (e.g., GABA receptors) to prioritize analogs for synthesis .
- Solvent effects : COSMO-RS models assess solubility, informing formulation studies. Validate predictions with experimental kinetic data .
Basic: What spectroscopic techniques are critical for characterizing quinazoline derivatives, and how are they applied?
Methodological Answer:
Key techniques include:
- NMR (1H/13C) : Assign aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns (e.g., phenoxy vs. chloro groups) .
- Mass spectrometry (HRMS) : Verify molecular ions ([M+H]+) and fragmentation pathways.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding) to correlate structure with stability .
Advanced: What strategies resolve contradictions in reported biological activities of quinazoline derivatives across studies?
Methodological Answer:
Address discrepancies via:
- Meta-analysis : Pool data from standardized assays (e.g., MES for anticonvulsant activity) to identify outliers .
- Dose-response reevaluation : Test compounds across multiple concentrations to confirm potency thresholds.
- Target deconvolution : Use CRISPR-Cas9 screens or proteomics to identify off-target effects that may explain variability .
Basic: Which in vitro assays are commonly used to evaluate the CNS activity of this compound analogs?
Methodological Answer:
Standard assays include:
- Maximal electroshock (MES) : Measures seizure suppression in rodent models.
- Pentylenetetrazole (PTZ)-induced seizures : Screens for GABAergic modulation .
- Neurotoxicity screening : Rotarod tests assess motor coordination deficits. Use primary neuronal cultures (e.g., SH-SY5Y cells) for mechanistic studies .
Advanced: How can proteomic or genomic approaches elucidate the mechanism of action of quinazoline-based compounds?
Methodological Answer:
- Affinity proteomics : Immobilize this compound on resin for pull-down assays to identify binding partners (e.g., kinases) .
- RNA-seq : Profile transcriptomic changes in treated cell lines to map signaling pathways (e.g., mTOR or NF-κB).
- CRISPR knockouts : Validate target relevance by deleting candidate genes (e.g., CYP450 enzymes) and retesting activity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
